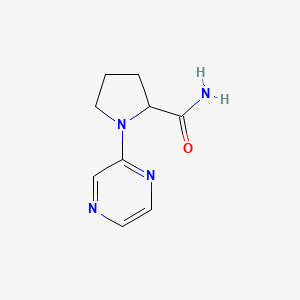

1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide” is a compound that has a molecular weight of 193.21 . It is a powder at room temperature . The compound is part of the pyrrolidine class of compounds, which are nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved data, it’s worth noting that pyrrolidine compounds can undergo various chemical reactions depending on the functional groups attached to the ring .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 193.21 . More specific physical and chemical properties are not available in the retrieved data.科学的研究の応用

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts play a crucial role in synthesizing structurally complex and biologically significant compounds. For instance, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability, utilizes diversified hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions. The review emphasizes the application of these catalysts from 1992 to 2022 for developing lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Pyrazinamide and Tuberculosis Treatment

Pyrazinamide (PZA) is a cornerstone in the treatment of tuberculosis (TB), showcasing the critical role of pyrazine derivatives in medicinal chemistry. PZA is essential for shortening the course of TB treatment and is effective against drug-resistant strains. It operates by disrupting membrane energetics and various other cellular processes crucial for the survival of Mycobacterium tuberculosis, underlining the importance of understanding the molecular mechanisms of drug action and resistance for developing new therapeutic strategies (Njire et al., 2016).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has shown versatility in interacting with kinases via multiple binding modes, making it a significant focus for kinase inhibitor development in pharmaceutical research. This scaffold binds to the hinge region of the kinase, enabling the creation of potent and selective kinase inhibitors. The review of patents reveals its widespread application in designing inhibitors for a broad range of kinase targets, indicating the scaffold's potential in drug development (Wenglowsky, 2013).

Pyrazines in Food Science

Pyrazines contribute significantly to the flavor profile of food products, with their synthesis via the Maillard reaction being a key area of research in food science. Understanding the control strategies for pyrazines generation can enhance food processing methods to optimize flavor development or minimize undesirable by-products, demonstrating the relevance of pyrazine chemistry beyond pharmaceuticals (Yu et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

将来の方向性

The future directions for “1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide” and similar compounds could involve further exploration of the pyrrolidine scaffold for the development of new biologically active compounds . This could include the design of new pyrrolidine compounds with different biological profiles .

特性

IUPAC Name |

1-pyrazin-2-ylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c10-9(14)7-2-1-5-13(7)8-6-11-3-4-12-8/h3-4,6-7H,1-2,5H2,(H2,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIHAUNRRHAUQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CN=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,6-dichlorophenyl)-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666639.png)

![(5R,8S)-10-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2666640.png)

![4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2666641.png)

![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2666643.png)

![(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2666647.png)

![Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2666651.png)

![4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2666658.png)

![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666661.png)

![3-amino-N-(3-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2666662.png)